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molecular formula C7H5FN2 B1271947 2-Amino-5-fluorobenzonitrile CAS No. 61272-77-3

2-Amino-5-fluorobenzonitrile

Cat. No. B1271947
M. Wt: 136.13 g/mol
InChI Key: VFQDFQDXMNVDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE028939

Procedure details

Fifteen grams of cuprous cyanide and 14 g. of dry pyridine are heated to a homogeneous melt. After adding 25.0 g. of 4-fluoro-2-iodoaniline, the mixture is heated at about 160°-170° C. for two hours. To the cooled mixture, concentrated sodium cyanide solution is added. The solid material is filtered off and extracted with benzene. The benzene extracts are concentrated and fractionally distilled to give 2-cyano-4-fluoroaniline.
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4](I)[CH:3]=1.[C-:10]#[N:11].[Na+]>N1C=CC=CC=1>[C:10]([C:4]1[CH:3]=[C:2]([F:1])[CH:8]=[CH:7][C:5]=1[NH2:6])#[N:11] |f:1.2|

Inputs

Step One
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(N)C=C1)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After adding 25.0 g
FILTRATION
Type
FILTRATION
Details
The solid material is filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
CONCENTRATION
Type
CONCENTRATION
Details
The benzene extracts are concentrated
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(N)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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